2,3-Dihydro-6-methoxy-1-methyl-1H-indole
Description
2,3-Dihydro-6-methoxy-1-methyl-1H-indole is a partially saturated indole derivative characterized by a dihydro structure at positions 2 and 3 of the five-membered ring, a methoxy group at position 6, and a methyl group at position 1 (Figure 1). The methoxy group acts as an electron-donating substituent, influencing reactivity and interactions with biological targets.
Properties
CAS No. |
7556-48-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-methoxy-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
COKWSWGGWUDCPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methoxy-1-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum production of the desired indole derivative.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-6-methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2,3-Dihydro-6-methoxy-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-6-methoxy-1-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, and immune response .
Comparison with Similar Compounds
Key Structural Features:
- Core Saturation: The 2,3-dihydro structure distinguishes it from fully aromatic indoles (e.g., 7-Methoxy-1H-indole-3-carboxylic acid, ) and pyridoindoles ().
- Substituent Patterns :
- Methoxy Position : The 6-methoxy group is analogous to 5-methoxy substituents in (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole () but differs in regiochemistry, which impacts electronic distribution.
- N1-Methylation : The 1-methyl group contrasts with N-unsubstituted analogs (e.g., 3-(2-azidoethyl)-1H-indole in ) and bulkier substituents (e.g., sulfonyloxy esters in ).
Representative Compounds:
Physicochemical and Spectral Comparisons
Melting Points:
NMR Spectral Data:
- Methoxy Groups :
- Dihydro Ring Protons : CH₂ groups in the 2,3-dihydro structure resonate at δ 3.0–4.0 ppm (e.g., δ 3.39 ppm in ) , distinct from aromatic protons in unsaturated indoles (δ 6.5–8.0 ppm).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
